molecular formula C9H12N2O4 B1478927 2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid CAS No. 1850041-93-8

2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Cat. No.: B1478927
CAS No.: 1850041-93-8
M. Wt: 212.2 g/mol
InChI Key: RNROIKBCVGUSJL-UHFFFAOYSA-N
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Description

The compound “2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid” is a chemical compound with the molecular formula C9H12N2O4. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrrole derivatives, which include the compound , can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives can be quite diverse. For instance, in ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also be completed in a highly regioselective manner to afford N-alkylpyrroles .

Scientific Research Applications

Experimental and Theoretical Investigations

  • The compound has been explored in the synthesis of monocyclic-2-azetidinones, utilizing 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid as a ketene source. This process highlights its role in achieving diastereoselectivity in [2+2] cycloaddition reactions, with DFT calculations providing insights into its structure and reactivity (Behzadi et al., 2015).

Synthesis of Polysubstituted Pyrroles

  • The compound has been involved in the formation of novel pentasubstituted pyrroles, showcasing its utility in organic synthesis, particularly through reactions with arylglyoxals and N,N-dimethylbarbituric acid. This method demonstrates its versatility in synthesizing complex pyrrole structures (Kolos et al., 2019).

Photophysical Properties and Applications

  • Symmetrically substituted diketopyrrolopyrrole derivatives, including the subject compound, have been synthesized and analyzed for their photophysical properties. These derivatives show potential applications in organic optoelectronic materials and biological systems, attributed to their water solubility and ability to act as acid–base indicators (Zhang et al., 2014).

Properties

IUPAC Name

2-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-4(9(14)15)11-2-5-6(3-11)8(13)10-7(5)12/h4-6H,2-3H2,1H3,(H,14,15)(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNROIKBCVGUSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

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